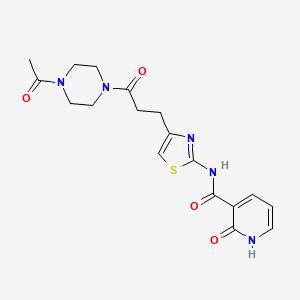

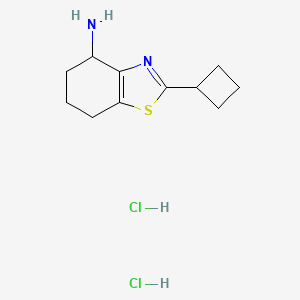

(2,2-Dimethylpiperidin-4-yl)methanol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2-Dimethylpiperidin-4-yl)methanol;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Catalytic Conversion Mechanisms

One study examined the catalytic conversion processes involving methanol, shedding light on the direct and indirect mechanisms of converting methanol to hydrocarbons. This research found that direct mechanisms, previously thought to be feasible, do not actually occur on certain catalysts, highlighting the importance of the "hydrocarbon pool" mechanism instead. This revelation emphasizes the nuanced understanding of catalytic processes involving methanol and potentially related compounds (Song et al., 2002).

Hydrogen Bond and Halogen Bond Competition

In another study focusing on methanol, researchers investigated the specific interactions between methanol and carbon tetrachloride, revealing insights into hydrogen and halogen bond competition in these mixtures. This research contributes to a deeper understanding of the complex interactions at play in mixtures involving methanol, which could extend to compounds like (2,2-Dimethylpiperidin-4-yl)methanol;hydrochloride (Pal et al., 2020).

Structural and Magnetic Properties of Hydrochloride Crystals

Research into the structural and magnetic properties of hydrochloride crystals based on specific radicals has provided insights that could inform studies on this compound. This study demonstrated how crystal stacking structures influence magnetic properties, offering a framework for understanding the physical properties of similar hydrochloride compounds (Yong et al., 2013).

Methanol as an Energy Carrier

Methanol's role as an energy carrier and its conversion to other chemicals or fuels, such as hydrogen, is a significant area of research. This includes exploring methanol's potential in reducing CO2 emissions and its use in direct methanol fuel cells. Such studies offer a perspective on the broader applications of methanol-derived compounds, including this compound, in energy and environmental solutions (Dalena et al., 2018).

properties

IUPAC Name |

(2,2-dimethylpiperidin-4-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-8(2)5-7(6-10)3-4-9-8;/h7,9-10H,3-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPAIWRPGJJDCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCN1)CO)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-1-methyl-5-[3-(pyridin-3-yloxymethyl)azetidine-1-carbonyl]pyridin-2-one](/img/structure/B2579261.png)

![3-Methyl-N-(2-phenylbutyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2579267.png)

![7-bromo-4-(2,4-dinitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2579268.png)

![6-Tert-butyl-2-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2579273.png)

![2-Fluoro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2579275.png)

![Phenylmethyl 2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)

![Thieno[3,2-c]pyridin-4(5H)-one, 7-chloro-](/img/structure/B2579278.png)